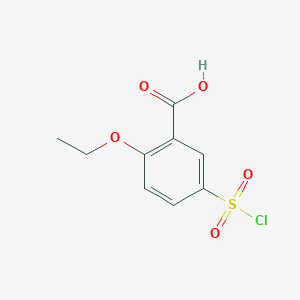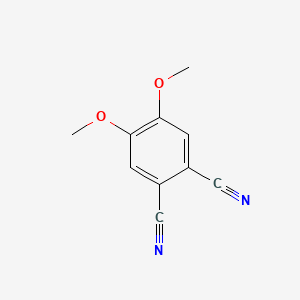
4,5-Dimethoxyphthalonitrile
Übersicht
Beschreibung
4,5-Dimethoxyphthalonitrile is an organic compound with the molecular formula C10H8N2O2. It is a white crystalline solid with a strong aromatic odor. This compound is known for its stability at room temperature and is commonly used as an intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,5-Dimethoxyphthalonitrile can be synthesized through the reaction of phthalonitrile with methanol under appropriate reaction conditions. The general process involves the reaction of phthalonitrile with methanol, followed by crystallization and purification to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar methods as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is often obtained through crystallization and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethoxyphthalonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form other derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce phthalimidine derivatives .
Wissenschaftliche Forschungsanwendungen
4,5-Dimethoxyphthalonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and photoinitiators.
Biology: The compound is used in the study of biological processes and as a precursor for biologically active molecules.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 4,5-Dimethoxyphthalonitrile involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of different products that exert their effects through specific molecular interactions. The exact pathways and targets depend on the specific application and the chemical environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dimethoxybenzene-1,2-dicarbonitrile
- 1,2-Dicyano-4,5-dimethoxybenzene
- 4,5-Dimethoxy-1,2-benzenedicarbonitrile
Uniqueness
4,5-Dimethoxyphthalonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .
Eigenschaften
IUPAC Name |
4,5-dimethoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSTWWJVHJRQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446787 | |
| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88946-67-2 | |
| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic routes are available to obtain diversely substituted phthalonitriles starting from 4,5-Dimethoxyphthalonitrile?
A1: The research by [] highlights two main synthetic routes starting from this compound to achieve diversely substituted phthalonitriles:
- Electrophilic Aromatic Substitution: this compound can undergo electrophilic aromatic substitution with dibromoisocyanuric acid to yield 3,6-dibromo-4,5-dimethoxyphthalonitrile. This dibromo derivative serves as a versatile intermediate for further functionalization. []
- Coupling Reactions: The 3,6-dibromo-4,5-dimethoxyphthalonitrile obtained in the previous step can be further reacted with organotin reagents like tri(n-butyl)phenylylethynyltin or tri(n-butyl)vinyltin in the presence of a nickel catalyst. This reaction leads to the introduction of phenylethynyl or vinyl groups at the 3 and 6 positions of the phthalonitrile ring. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chlorothiazolo[4,5-C]pyridine-2-thiol](/img/structure/B1589145.png)
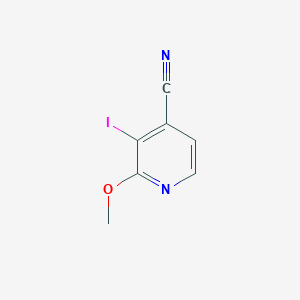

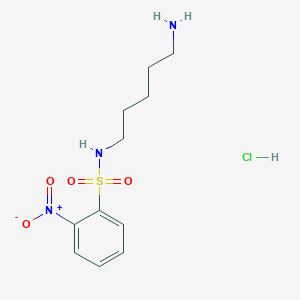
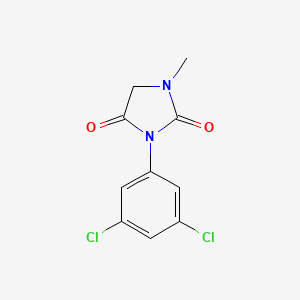

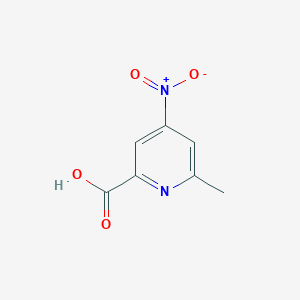
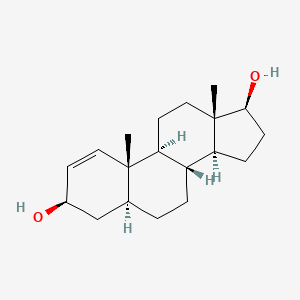
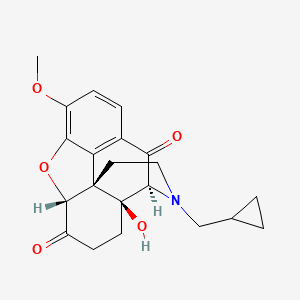


![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)
